2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile
Overview
Description
The compound “2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile” is a chemical substance with the IUPAC name 2-[(3-bromo-4-methoxyphenyl)methylidene]propanedinitrile . It has a molecular weight of 263.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a boiling point of 400.5ºC at 760 mmHg . Other physical and chemical properties such as melting point, density, and solubility were not found in the available resources.Scientific Research Applications
Coordination Compounds Synthesis
- 2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile is used in the synthesis of coordination compounds. For example, a study demonstrated its use in forming coordination compounds with copper(II) in ethanol, revealing potential in material science and chemistry (Gulea et al., 2013).
Pharmaceutical Intermediate Production
- This chemical plays a role in the synthesis of pharmaceutical intermediates. It has been used to create 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, a compound of interest in drug development (Tan Bin, 2011).
Organic Synthesis
- It serves as an important intermediate in the preparation of non-steroidal anti-inflammatory agents. This chemical is central to synthesizing key compounds like nabumetone and naproxen, showcasing its utility in organic chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Geometry Optimization
- Research has utilized this compound for studying molecular geometry optimization. It helps in understanding the stability and spectral behavior of molecules in different solvents, contributing to computational chemistry and molecular modeling (Jeslin Kanaga Inba et al., 2013).
Antiviral Research
- It has been incorporated into compounds showing inhibitory activity against retroviruses, including HIV. This demonstrates its potential in antiviral drug development (D. Hocková et al., 2003).
Photodynamic Therapy for Cancer
- The compound is used in synthesizing zinc phthalocyanine derivatives for photodynamic therapy, offering a novel approach in cancer treatment (M. Pişkin et al., 2020).
OLED Material Synthesis
- It has been used to synthesize low molecular weight OLED materials, indicating its significance in the field of electronics and display technologies (M. Percino et al., 2019).
Nonlinear Optical Properties
- This compound is studied for its nonlinear optical properties, making it relevant in the field of photonics and materials science (Archana A. Bhagwat & N. Sekar, 2019).
properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCUMQDZUIOCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354268 | |
Record name | 2-[(3-bromo-4-methoxyphenyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile | |
CAS RN |
313670-97-2 | |
Record name | 2-[(3-bromo-4-methoxyphenyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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